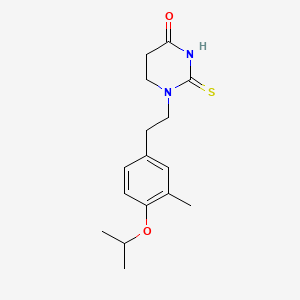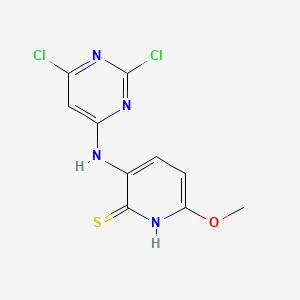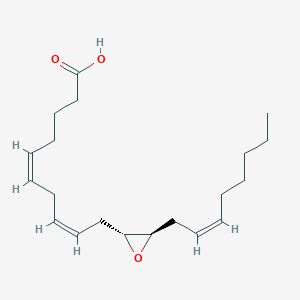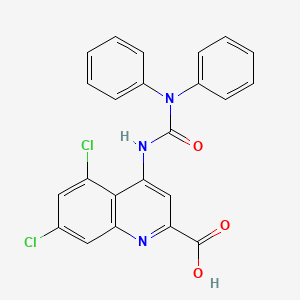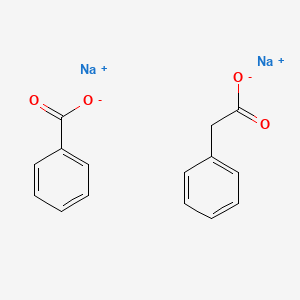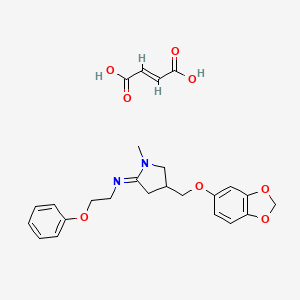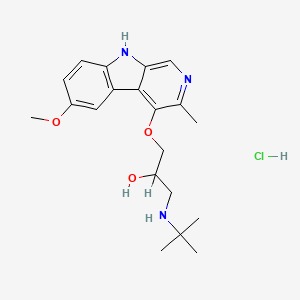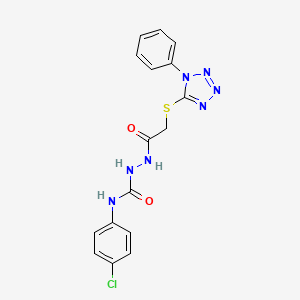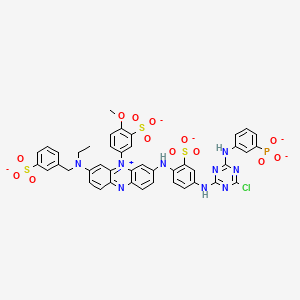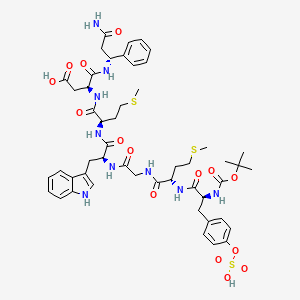
Cholecystokinin (27-33), t-butyloxycarbonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholecystokinin (27-33), t-butyloxycarbonyl- is a synthetic peptide fragment derived from the larger peptide hormone cholecystokinin. This compound is often used in biochemical and pharmacological research due to its specific biological activities. Cholecystokinin itself is a hormone that plays a crucial role in digestion and appetite regulation by stimulating the digestion of fat and protein.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cholecystokinin (27-33), t-butyloxycarbonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The t-butyloxycarbonyl (Boc) group is used as a protecting group for the amino acids during the synthesis process. The reaction conditions generally involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of cholecystokinin (27-33), t-butyloxycarbonyl- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves multiple cycles of deprotection and coupling, followed by purification using high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cholecystokinin (27-33), t-butyloxycarbonyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues within the peptide, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Applications De Recherche Scientifique
Cholecystokinin (27-33), t-butyloxycarbonyl- has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in conditions related to digestion and appetite regulation.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mécanisme D'action
Cholecystokinin (27-33), t-butyloxycarbonyl- exerts its effects by binding to cholecystokinin receptors (CCK receptors) located on the surface of target cells. This binding triggers a cascade of intracellular signaling events, leading to the activation of various pathways involved in digestion and appetite regulation. The primary molecular targets include the CCK1 and CCK2 receptors, which are G-protein-coupled receptors that mediate the biological effects of cholecystokinin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholecystokinin-33: The full-length peptide hormone from which cholecystokinin (27-33) is derived.
Gastrin: Another peptide hormone with similar biological functions, particularly in stimulating gastric acid secretion.
Uniqueness
Cholecystokinin (27-33), t-butyloxycarbonyl- is unique due to its specific sequence and the presence of the t-butyloxycarbonyl protecting group. This modification enhances its stability and allows for targeted studies of its biological activities without interference from other regions of the full-length peptide .
Propriétés
Numéro CAS |
20987-59-1 |
|---|---|
Formule moléculaire |
C50H65N9O15S3 |
Poids moléculaire |
1128.3 g/mol |
Nom IUPAC |
(3S)-4-[[(1R)-3-amino-3-oxo-1-phenylpropyl]amino]-3-[[(2R)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C50H65N9O15S3/c1-50(2,3)73-49(69)59-38(23-29-15-17-32(18-16-29)74-77(70,71)72)46(66)55-35(19-21-75-4)44(64)53-28-42(61)54-39(24-31-27-52-34-14-10-9-13-33(31)34)47(67)56-36(20-22-76-5)45(65)58-40(26-43(62)63)48(68)57-37(25-41(51)60)30-11-7-6-8-12-30/h6-18,27,35-40,52H,19-26,28H2,1-5H3,(H2,51,60)(H,53,64)(H,54,61)(H,55,66)(H,56,67)(H,57,68)(H,58,65)(H,59,69)(H,62,63)(H,70,71,72)/t35-,36+,37+,38-,39-,40-/m0/s1 |
Clé InChI |
BVPSGWGJNXCKLC-VFLIAAMKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](CC(=O)N)C4=CC=CC=C4 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


